3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline
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Overview
Description
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline is an organic compound with the molecular formula C22H21BrFNO2. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to an aniline core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
N,N-bis(4-methoxybenzyl) Substitution: Introduction of the methoxybenzyl groups to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group back to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methoxybenzyl groups may also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-bromoaniline: Similar structure but lacks the fluorine and methoxybenzyl groups.
2-bromo-3-fluoroaniline: Similar structure but lacks the methoxybenzyl groups.
4-bromo-2-fluoroaniline: Similar structure but lacks the methoxybenzyl groups.
Uniqueness
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline is unique due to the presence of both bromine and fluorine atoms, as well as the methoxybenzyl groups
Properties
Molecular Formula |
C22H21BrFNO2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N,N-bis[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C22H21BrFNO2/c1-26-18-10-6-16(7-11-18)14-25(21-5-3-4-20(23)22(21)24)15-17-8-12-19(27-2)13-9-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
VZEUBMMWBDBEAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=C(C(=CC=C3)Br)F |
Origin of Product |
United States |
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